molecular formula C21H20N2O5 B426547 N-(2-{[(2-furylmethyl)amino]carbonyl}phenyl)-3,5-dimethoxybenzamide

N-(2-{[(2-furylmethyl)amino]carbonyl}phenyl)-3,5-dimethoxybenzamide

Cat. No.: B426547
M. Wt: 380.4g/mol
InChI Key: ZYDWIIXEJSIDME-UHFFFAOYSA-N
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Description

N-(2-{[(2-furylmethyl)amino]carbonyl}phenyl)-3,5-dimethoxybenzamide is an organic compound that features a furan ring, a carbamoyl group, and a dimethoxybenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{[(2-furylmethyl)amino]carbonyl}phenyl)-3,5-dimethoxybenzamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-(2-{[(2-furylmethyl)amino]carbonyl}phenyl)-3,5-dimethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The carbamoyl group can be reduced to form corresponding amines.

    Substitution: The methoxy groups on the benzamide moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Corresponding amines.

    Substitution: Substituted benzamides with different functional groups replacing the methoxy groups.

Scientific Research Applications

N-(2-{[(2-furylmethyl)amino]carbonyl}phenyl)-3,5-dimethoxybenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-{[(2-furylmethyl)amino]carbonyl}phenyl)-3,5-dimethoxybenzamide involves its interaction with specific molecular targets. The furan ring and carbamoyl group can form hydrogen bonds and other non-covalent interactions with target proteins, potentially inhibiting their activity. The dimethoxybenzamide moiety may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-{[(2-furylmethyl)amino]carbonyl}phenyl)-3,5-dimethoxybenzamide is unique due to the presence of both the furan ring and the dimethoxybenzamide moiety, which confer specific electronic and steric properties. These properties can enhance the compound’s binding affinity and specificity for certain molecular targets, making it a valuable scaffold for drug development and other applications.

Properties

Molecular Formula

C21H20N2O5

Molecular Weight

380.4g/mol

IUPAC Name

N-[2-(furan-2-ylmethylcarbamoyl)phenyl]-3,5-dimethoxybenzamide

InChI

InChI=1S/C21H20N2O5/c1-26-16-10-14(11-17(12-16)27-2)20(24)23-19-8-4-3-7-18(19)21(25)22-13-15-6-5-9-28-15/h3-12H,13H2,1-2H3,(H,22,25)(H,23,24)

InChI Key

ZYDWIIXEJSIDME-UHFFFAOYSA-N

SMILES

COC1=CC(=CC(=C1)C(=O)NC2=CC=CC=C2C(=O)NCC3=CC=CO3)OC

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)NC2=CC=CC=C2C(=O)NCC3=CC=CO3)OC

Origin of Product

United States

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